
2-(Pyrrolidin-3-yl)-3-(trifluoromethyl)pyridine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pyrrolidin-3-yl)-3-(trifluoromethyl)pyridine dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with a pyrrolidine group and a trifluoromethyl group, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-3-yl)-3-(trifluoromethyl)pyridine dihydrochloride typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of the Pyrrolidine Group: The pyrrolidine group can be attached through nucleophilic substitution reactions, where a pyrrolidine derivative reacts with a halogenated pyridine compound.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Pyrrolidin-3-yl)-3-(trifluoromethyl)pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine ring or the pyrrolidine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine or pyrrolidine derivatives.
Substitution: Formation of substituted pyridine or pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
2-(Pyrrolidin-3-yl)-3-(trifluoromethyl)pyridine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(Pyrrolidin-3-yl)-3-(trifluoromethyl)pyridine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. The pyrrolidine group may interact with specific binding sites, modulating the activity of the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
2-(Pyrrolidin-3-yl)pyridine: Lacks the trifluoromethyl group, resulting in different chemical properties.
3-(Trifluoromethyl)pyridine: Lacks the pyrrolidine group, affecting its biological activity.
2-(Pyrrolidin-3-yl)-3-methylpyridine: Contains a methyl group instead of a trifluoromethyl group, altering its reactivity and applications.
Uniqueness
2-(Pyrrolidin-3-yl)-3-(trifluoromethyl)pyridine dihydrochloride is unique due to the presence of both the pyrrolidine and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination enhances its versatility and potential for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H13Cl2F3N2 |
|---|---|
Peso molecular |
289.12 g/mol |
Nombre IUPAC |
2-pyrrolidin-3-yl-3-(trifluoromethyl)pyridine;dihydrochloride |
InChI |
InChI=1S/C10H11F3N2.2ClH/c11-10(12,13)8-2-1-4-15-9(8)7-3-5-14-6-7;;/h1-2,4,7,14H,3,5-6H2;2*1H |
Clave InChI |
ORVIXTLBXXLMLX-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC1C2=C(C=CC=N2)C(F)(F)F.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


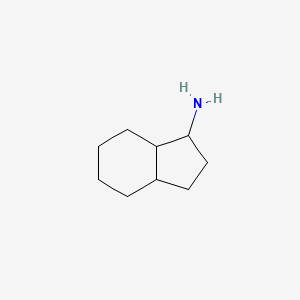
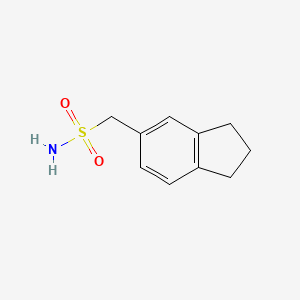

![1-Methyl-5-{7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole](/img/structure/B13220700.png)
![2-[(2-Methoxyethyl)amino]acetamide](/img/structure/B13220712.png)
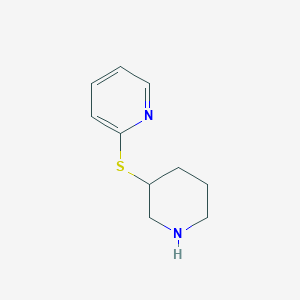
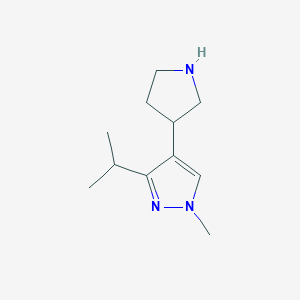
![({[3-(Bromomethyl)-3-ethylpentyl]oxy}methyl)benzene](/img/structure/B13220738.png)
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(3-nitrophenyl)propanoate](/img/structure/B13220745.png)


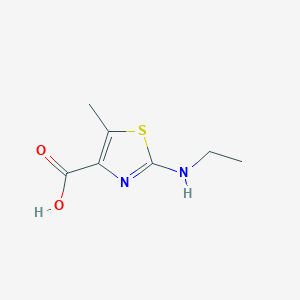
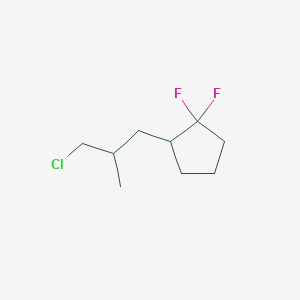
![1-Oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid](/img/structure/B13220773.png)
